N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide, also known as TFPAM-13, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPAM-13 is a selective agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose and lipid metabolism.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism Studies
Studies on related compounds, such as selective androgen receptor modulators (SARMs), reveal insights into the pharmacokinetics and metabolism within animal models. For instance, research on S-1, a potent SARM, has shown it to exhibit low clearance, moderate volume of distribution, and extensive metabolism in rats, highlighting the compound's potential for therapeutic applications in androgen-dependent diseases (Wu et al., 2006).
Anticancer Activity
The synthesis and evaluation of anticancer activities of compounds, particularly those involving propanamide derivatives, have been extensively studied. Research has shown that certain propanamide derivatives exhibit significant anticancer activity against human cell lines, suggesting a promising area for the development of new anticancer agents (El Rayes et al., 2019).
Neurokinin-1 Receptor Antagonism
Compounds with a propanamide moiety have been researched for their potential as neurokinin-1 (NK1) receptor antagonists, offering promising therapeutic applications in treating emesis and depression. A specific study detailed the pharmacologic characterization of such a compound in animal models, emphasizing its efficacy and potential for clinical application (Harrison et al., 2001).
Quantum Chemical Studies
Quantum chemical studies of closely related compounds, such as bicalutamide, provide insights into molecular properties, including steric energy and potential energy calculations. These studies offer valuable information on the interaction mechanisms with biological targets, which is crucial for drug design and development (Otuokere & Amaku, 2015).
Molecular Imaging Applications
The development of radiolabeled propanamide derivatives for use as selective androgen receptor modulator (SARM) radioligands in prostate cancer imaging demonstrates the intersection of chemistry and biomedical imaging. This application utilizes positron emission tomography (PET) to target the androgen receptor (AR), highlighting the compound's potential for diagnosing and monitoring prostate cancer (Gao et al., 2011).
Eigenschaften
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c16-15(17,18)12-4-1-11(2-5-12)3-6-13(20)19-9-14(21)7-8-22-10-14/h1-2,4-5,21H,3,6-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRLUDUDKWNHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.